molecular formula C26H35FO17 B3039964 2,3,6,2,3,4,6-Hepta-O-acetyl-a-D-cellobiosyl fluoride CAS No. 14227-64-6

2,3,6,2,3,4,6-Hepta-O-acetyl-a-D-cellobiosyl fluoride

Cat. No. B3039964
CAS RN: 14227-64-6
M. Wt: 638.5 g/mol
InChI Key: WYUBHMGFZYCJJZ-UHFFFAOYSA-N
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Description

2,3,6,2,3,4,6-Hepta-O-acetyl-a-D-cellobiosyl fluoride is a derivative originating from cellulose . This compound plays a pivotal role in facilitating the research and development of groundbreaking pharmaceuticals that target ailments associated with carbohydrate metabolism and glycogen storage disorders .


Molecular Structure Analysis

The molecular formula of 2,3,6,2,3,4,6-Hepta-O-acetyl-a-D-cellobiosyl fluoride is C26H35FO17 . The IUPAC name is [3,4,5-triacetyloxy-6- [4,5-diacetyloxy-2- (acetyloxymethyl)-6-fluorooxan-3-yl]oxyoxan-2-yl]methyl acetate . The InChI Key is WYUBHMGFZYCJJZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of 2,3,6,2,3,4,6-Hepta-O-acetyl-a-D-cellobiosyl fluoride is 638.54 . The InChI is InChI=1S/C26H35FO17/c1-10 (28)35-8-17-20 (21 (38-13 (4)31)23 (25 (27)42-17)40-15 (6)33)44-26-24 (41-16 (7)34)22 (39-14 (5)32)19 (37-12 (3)30)18 (43-26)9-36-11 (2)29/h17-26H,8-9H2,1-7H3 .

Scientific Research Applications

Anti-Cancer Properties

This compound has shown promise in cancer research. Studies indicate that it exhibits anti-cancer effects by inhibiting cell proliferation and inducing apoptosis (programmed cell death) in cancer cells . Researchers explore its potential as a therapeutic agent or as part of combination therapies.

Mechanism of Action

Target of Action

It is often used as an intermediate in pharmaceutical research , suggesting that it may interact with various biological targets depending on the specific context.

Mode of Action

As an intermediate in pharmaceutical research , its interaction with its targets and the resulting changes would depend on the specific drug or compound it is being used to synthesize.

Biochemical Pathways

As an intermediate in pharmaceutical research , it may be involved in a variety of pathways depending on the final compound it is used to produce.

Pharmacokinetics

As an intermediate, its pharmacokinetic properties would likely be less relevant than those of the final drug or compound it is used to synthesize .

Result of Action

As an intermediate in pharmaceutical research , its effects would be largely determined by the final compound it is used to produce.

Action Environment

“2,3,6,2,3,4,6-Hepta-O-acetyl-a-D-cellobiosyl fluoride” is sensitive to temperature and humidity, and it is hygroscopic . It should be stored under dry inert gas and away from water/moisture . These environmental factors could potentially influence its action, efficacy, and stability.

properties

IUPAC Name

[3,4,5-triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-fluorooxan-3-yl]oxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35FO17/c1-10(28)35-8-17-20(21(38-13(4)31)23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)19(37-12(3)30)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUBHMGFZYCJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)F)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35FO17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 13334410

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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